molecular formula C5H13NO B3052521 4-(Methylamino)butan-2-ol CAS No. 42142-55-2

4-(Methylamino)butan-2-ol

Cat. No. B3052521
CAS RN: 42142-55-2
M. Wt: 103.16 g/mol
InChI Key: CVCDGQVQQGSYMK-UHFFFAOYSA-N
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Description

“4-(Methylamino)butan-2-ol” is a chemical compound with the CAS Number: 42142-55-2 . It has a molecular weight of 103.16 and a molecular formula of C5H13NO . It is used as a reagent in pharmaceutical synthesis such as tyrosine kinase 3 (FLT3) inhibitors based on 5-aryl-2-aminopyridines .


Molecular Structure Analysis

The molecular structure of “4-(Methylamino)butan-2-ol” is represented by the linear formula C5H13NO . The average mass is 103.163 Da and the monoisotopic mass is 103.099716 Da .

Scientific Research Applications

Anti-inflammatory Applications

4-(Methylamino)butan-2-ol is structurally related to certain compounds that have been shown to possess anti-inflammatory activities. For example, a study by Goudie et al. (1978) demonstrated that compounds with a small lipophilic group and a butan-2-one side chain, structurally related to 4-(methylamino)butan-2-ol, exhibited significant anti-inflammatory effects in the cotton pellet granuloma method. However, the introduction of a methyl group along the side chain, akin to 4-(methylamino)butan-2-ol, generally reduced this activity. This suggests that while structurally related, the specific structure of 4-(methylamino)butan-2-ol may not be optimal for anti-inflammatory purposes (Goudie et al., 1978).

Solvation Dynamics

Research by Bevilaqua et al. (2004) on solvation dynamics in binary solvent mixtures involving hydroxylic solvents, such as butan-2-ol, provides insights into the solvation properties of similar compounds. Although this study did not specifically focus on 4-(methylamino)butan-2-ol, it provides a foundation for understanding how similar molecules might interact in various solvent systems, which can be crucial for its application in chemical processes (Bevilaqua et al., 2004).

Norepinephrine Transporter Inhibition

A novel series of compounds, including 4-[3-aryl-2,2-dioxido-2,1,3-benzothiadiazol-1(3H)-yl]-1-(methylamino)butan-2-ols, were identified as potent and selective inhibitors of the norepinephrine transporter. This suggests potential applications of 4-(methylamino)butan-2-ol derivatives in the development of drugs targeting the norepinephrine system, which could have implications for treating certain neurological disorders or pain conditions (O'Neill et al., 2011).

Catalysis and Reaction Dynamics

Arsalane et al. (1996) studied the catalytic properties of certain compounds in the conversion of butan-2-ol, which might be relevant for understanding the catalytic applications of similar compounds like 4-(methylamino)butan-2-ol. This area of research could be significant for developing new catalysts in chemical synthesis or industrial processes (Arsalane et al., 1996).

Spectroscopic Analysis

Research by Czarnecki et al. (2000) on the thermal dynamics of hydrogen bonding in butanols using two-dimensional near-infrared correlation spectroscopy provides a basis for understanding how 4-(methylamino)butan-2-ol might behave under similar analytical techniques. This can be important for characterizing this compound and its interactions with other molecules (Czarnecki et al., 2000).

Safety and Hazards

“4-(Methylamino)butan-2-ol” may cause respiratory irritation and may cause drowsiness or dizziness . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/eye protection/face protection .

properties

IUPAC Name

4-(methylamino)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-5(7)3-4-6-2/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCDGQVQQGSYMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20502011
Record name 4-(Methylamino)butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20502011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

42142-55-2
Record name 4-(Methylamino)butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20502011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(methylamino)butan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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